molecular formula C23H30N4O2S B4146370 2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide

2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B4146370
M. Wt: 426.6 g/mol
InChI Key: ALDXSEOPBWTYQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide is a compound with a unique structure featuring an adamantyl group, a triazole ring, and an acetamide moiety

Preparation Methods

  • Synthetic Routes and Reaction Conditions

    • One of the synthetic routes involves the reaction of 1-adamantylamine with ethyl bromoacetate to form the ester intermediate. This intermediate then undergoes cyclization with thiosemicarbazide to form the triazole ring. Finally, the ethoxyphenyl acetamide moiety is introduced through an acylation reaction.

  • Industrial Production Methods

    • Industrially, the compound can be produced using a similar multi-step synthetic route, ensuring that each step is optimized for yield and purity. The process generally involves large-scale reaction vessels, precise temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

  • Types of Reactions it Undergoes

    • Oxidation: : The compound can undergo oxidation reactions, particularly at the triazole ring.

    • Reduction: : Reduction reactions can target the triazole ring or the adamantyl group.

    • Substitution: : Nucleophilic substitution reactions are possible at the acetamide or triazole ring.

  • Common Reagents and Conditions Used in These Reactions

    • Oxidation: : Common reagents include hydrogen peroxide or peracids under mild conditions.

    • Reduction: : Sodium borohydride or lithium aluminum hydride can be used for reductions.

    • Substitution: : Typical reagents include halides or sulfonates under basic conditions.

  • Major Products Formed from These Reactions

    • Oxidation: : Oxidized products typically feature modifications at the triazole ring.

    • Reduction: : Reduced products may exhibit changes in the adamantyl group or triazole ring.

    • Substitution: : Products usually include derivatives with modified acetamide or triazole functionalities.

Scientific Research Applications

  • Chemistry: : The compound is used as a starting material for synthesizing derivatives with potential biological activity.

  • Biology: : Studies explore its binding affinity to biological targets, such as enzymes or receptors.

  • Industry: : Used in the development of novel materials with specific properties due to the adamantyl group's rigidity.

Mechanism of Action

The mechanism by which 2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The triazole ring often plays a crucial role in binding interactions, while the adamantyl group provides stability and enhances binding affinity.

Comparison with Similar Compounds

Compared to other triazole-based compounds, 2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide stands out due to the presence of the adamantyl group, which imparts unique rigidity and lipophilicity, enhancing its biological activity. Similar compounds include:

  • 2-{[4-(1-adamantyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide: : Differing mainly in the position of the adamantyl group.

  • 2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide: : Features a methoxy group instead of an ethoxy group.

  • 2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorophenyl)acetamide: : Contains a chlorophenyl instead of an ethoxyphenyl group.

Properties

IUPAC Name

2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2S/c1-3-29-19-6-4-18(5-7-19)24-20(28)14-30-22-26-25-21(27(22)2)23-11-15-8-16(12-23)10-17(9-15)13-23/h4-7,15-17H,3,8-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDXSEOPBWTYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.